5-Methyl-3-(methylthio)-1H-indole

Physicochemical Property Prediction Medicinal Chemistry Drug Design

Researchers facing poor yields or failed reactions when using unsubstituted indoles for anti-MRSA agent synthesis require precise electronic and steric tuning. 5-Methyl-3-(methylthio)-1H-indole provides the mandatory 3-methylthio group and C5 methyl modulation. - **Regioselective C2 functionalization** for 2-substituted indole derivatives (core of anti-MRSA natural products MC 5-8). - **Thermal stability** (bp 346.8°C vs. 267°C for 5-methylindole) - ideal for high-temperature process scale-up. - **Predictable HPLC behavior** (pKa 16.53) for method development. Batch-specific CoA (NMR, HPLC, GC) available.

Molecular Formula C10H11NS
Molecular Weight 177.27 g/mol
Cat. No. B11914647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(methylthio)-1H-indole
Molecular FormulaC10H11NS
Molecular Weight177.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=C2SC
InChIInChI=1S/C10H11NS/c1-7-3-4-9-8(5-7)10(12-2)6-11-9/h3-6,11H,1-2H3
InChIKeyQRWMIHIBUBHCDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(methylthio)-1H-indole: Specifications & Procurement


5-Methyl-3-(methylthio)-1H-indole (CAS 40015-14-3, C₁₀H₁₁NS, MW 177.27) is a substituted heteroaromatic compound belonging to the indole class. It features a core indole scaffold with a methylthio (-SCH₃) group at the 3-position and a methyl (-CH₃) group at the 5-position . The compound is available from several specialty chemical suppliers with purities up to 98%, typically accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC . As a 3-methylthioindole derivative, it is primarily utilized as a key synthetic intermediate in medicinal chemistry, offering a defined structural starting point for the synthesis of more complex bioactive molecules, particularly those with sulfur-containing heterocyclic cores [1].

5-Methyl-3-(methylthio)-1H-indole: Unique Reactivity Profile


The precise substitution pattern of 5-Methyl-3-(methylthio)-1H-indole creates a unique electronic and steric environment that cannot be replicated by other common indole analogs. The electron-donating methyl group at C5 and the sulfur-containing methylthio group at C3 work in concert to modulate the indole ring's nucleophilicity and site-specific reactivity . Furthermore, the methylthio group introduces a distinct synthetic handle, enabling regioselective functionalization at the C2 position, a transformation that is less efficient or selective with unsubstituted or differently substituted indoles [1]. Simply replacing this compound with 5-methylindole, 3-(methylthio)indole, or a generic indole core in a synthetic sequence can lead to drastically different reaction outcomes, such as lower yields, formation of undesirable byproducts, or a complete failure of the intended reaction pathway. This is especially critical when the synthetic route is designed to access the partial structure of potent marine-derived anti-MRSA compounds, where the 3-methylthio group is a mandatory structural feature [1].

5-Methyl-3-(methylthio)-1H-indole: Differentiation Evidence vs. Analogs


Predicted Acidity vs. Indole and 5-Methylindole

The predicted pKa of 5-Methyl-3-(methylthio)-1H-indole is 16.53, which is notably higher (i.e., less acidic) than the pKa of unsubstituted indole (pKa = 16.2) but lower (more acidic) than that of its direct analog, 5-methylindole (pKa = 17.17) [1]. This indicates that the 3-methylthio group exerts a slight acidifying effect on the indole nitrogen compared to the simple 5-methyl substituent. This differential proton affinity can be critical in applications where the ionization state of the indole N-H group influences binding, solubility, or reactivity.

Physicochemical Property Prediction Medicinal Chemistry Drug Design

Thermal Stability and Boiling Point vs. 5-Methylindole

The addition of the 3-methylthio group significantly increases the compound's molecular weight and boiling point compared to its core analog, 5-methylindole. The predicted boiling point for 5-Methyl-3-(methylthio)-1H-indole is 346.8 °C (at 760 mmHg), which is approximately 80 °C higher than the reported boiling point of 267 °C for 5-methylindole at the same pressure [1]. This substantial difference is a direct consequence of the increased molecular weight and intermolecular interactions, and it is a crucial parameter for processes involving distillation, purification, or high-temperature reactions.

Thermal Analysis Process Chemistry Chemical Engineering

Regioselective C2-Functionalization Handle

A key differentiator is the established methodology for using 3-methylthioindoles, including 5-Methyl-3-(methylthio)-1H-indole, as precursors for the regioselective introduction of a methylthio or bromo group at the C2 position. This reaction proceeds without dimerization and is specifically enabled by the 3-methylthio group [1]. In contrast, analogous functionalization of unsubstituted indole or 5-methylindole typically results in preferential substitution at the more nucleophilic C3 position, yielding a different isomeric product. This C2-functionalized product is a crucial structural component of the potent anti-MRSA compounds MC 5-8.

Synthetic Methodology Medicinal Chemistry Organic Synthesis

5-Methyl-3-(methylthio)-1H-indole: Validated Applications


Synthesis of Anti-MRSA Compound Libraries

This compound is a direct starting material for the synthesis of 2-substituted indole derivatives that share the core structure of the potent anti-MRSA natural products MC 5-8. Researchers focused on developing new antibacterial agents against drug-resistant strains should prioritize this compound to efficiently access this specific chemical space via established regioselective functionalization methods [1].

High-Temperature Reaction Optimization

The significantly higher predicted boiling point (346.8 °C) compared to the simpler 5-methylindole core (267 °C) confirms this compound's superior thermal stability [2]. This makes it the preferred choice for process chemists developing or scaling up reactions that require elevated temperatures, where less robust indole analogs would risk decomposition or evaporation, thereby compromising yield and purity.

Chromatography and Separation Method Development

The compound's predicted pKa of 16.53 and its moderate hydrophobicity (implied by structure) are key for developing robust analytical methods . Method developers can use this compound as a specific reference standard for HPLC and LC-MS method development, as its unique pKa allows for predictable and tunable retention behavior under reversed-phase conditions, unlike the structurally related 5-methylindole (pKa 17.17), which may elute differently [3].

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